2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple stepsCommon reagents used in these reactions include N,N-dimethylformamide, acetic acid, and various catalysts . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products depending on the reagents used .
Scientific Research Applications
2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and 5-methoxy-2-methyl-3-indoleacetic acid. Compared to these compounds, 2-[(1E)-2-(5-METHOXY-1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5g/mol |
IUPAC Name |
2-[(E)-2-(5-methoxy-1,2-dimethylindol-3-yl)ethenyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H23N3O2/c1-18-21(23-17-20(32-3)13-15-25(23)29(18)2)14-16-26-28-24-12-8-7-11-22(24)27(31)30(26)19-9-5-4-6-10-19/h4-17H,1-3H3/b16-14+ |
InChI Key |
BMCYTOOKZOPDJQ-JQIJEIRASA-N |
Isomeric SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
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